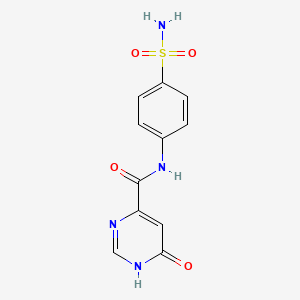

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

An efficient operationally simple and convenient green synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, in ethanol at room temperature in green conditions, up to 90% yield . The molecular structures of the synthesized compounds were verified using spectroscopic methods .Molecular Structure Analysis

Pyrimidines are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The chemistry of pyrimidines involves various reactions. For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学的研究の応用

Anticancer Applications

Pyrimidine derivatives, including “6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit potent anticancer effects . For instance, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities . These compounds can be used to treat various infections caused by bacteria and fungi .

Anti-inflammatory Applications

Pyrimidines have been reported to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antiviral Applications

Pyrimidine derivatives have been reported to exhibit antiviral activities . They can be used in the treatment of various viral infections .

Antituberculosis Applications

Pyrimidine derivatives have been reported to exhibit antituberculosis activities . They can be used in the treatment of tuberculosis .

Cardiovascular Applications

Pyrimidine derivatives have been reported to exhibit cardiovascular effects . They can be used as cardiovascular agents and antihypertensives .

Antidiabetic Applications

Pyrimidine derivatives have been reported to exhibit antidiabetic activities . They can be used in the treatment of diabetes .

COVID-19 Drug Development

An efficient operationally simple and convenient green synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The inhibition of Mpro enzyme can be an effective strategy for developing new COVID-19 drugs .

作用機序

Target of Action

The primary targets of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide are the enzymes mPGES-1 and 5-LOX . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound acts as a dual inhibitor of mPGES-1 and 5-LOX . By inhibiting these enzymes, it interferes with the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The inhibition of mPGES-1 and 5-LOX affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . The downstream effects include a reduction in the levels of these mediators, leading to an overall decrease in inflammation .

Result of Action

The inhibition of mPGES-1 and 5-LOX by 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation, making this compound a promising candidate for the development of new anti-inflammatory drugs .

将来の方向性

These findings suggest that the synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development. To confirm these drugs’ antiviral efficacy in vivo, more research is required . With very little possibility of failure, this proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .

特性

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKUKLBRBOCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)

![N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide](/img/structure/B2810806.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2810817.png)